molecular formula C17H14FNO2 B3505991 (E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile

(E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile

Cat. No.: B3505991
M. Wt: 283.30 g/mol
InChI Key: GTDYCXZBLQQKEC-ZROIWOOFSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile is an organic compound characterized by the presence of both methoxy and fluorophenyl groups

Preparation Methods

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-fluorobenzyl cyanide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by dehydration to form the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of the corresponding amine.

    Substitution: The methoxy and fluorophenyl groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

(E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory agents, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of specific proteins and pathways. This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer activities.

Comparison with Similar Compounds

(E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile can be compared to similar compounds such as:

    (E)-3-(3,4-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile: Similar in structure but with a chlorine atom instead of fluorine, affecting its reactivity and biological activity.

    (E)-3-(3,4-dimethoxyphenyl)-2-(4-bromophenyl)prop-2-enenitrile:

    (E)-3-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile: The presence of a methyl group alters its physical and chemical characteristics.

The uniqueness of this compound lies in its specific combination of methoxy and fluorophenyl groups, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-20-16-8-3-12(10-17(16)21-2)9-14(11-19)13-4-6-15(18)7-5-13/h3-10H,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDYCXZBLQQKEC-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile

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